N~1~-(2-morpholinoethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide N~1~-(2-morpholinoethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9655614
InChI: InChI=1S/C15H19N5O3/c21-14(16-5-6-19-7-9-23-10-8-19)11-20-15(22)12-3-1-2-4-13(12)17-18-20/h1-4H,5-11H2,(H,16,21)
SMILES: C1COCCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Molecular Formula: C15H19N5O3
Molecular Weight: 317.34 g/mol

N~1~-(2-morpholinoethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

CAS No.:

Cat. No.: VC9655614

Molecular Formula: C15H19N5O3

Molecular Weight: 317.34 g/mol

* For research use only. Not for human or veterinary use.

N~1~-(2-morpholinoethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide -

Specification

Molecular Formula C15H19N5O3
Molecular Weight 317.34 g/mol
IUPAC Name N-(2-morpholin-4-ylethyl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide
Standard InChI InChI=1S/C15H19N5O3/c21-14(16-5-6-19-7-9-23-10-8-19)11-20-15(22)12-3-1-2-4-13(12)17-18-20/h1-4H,5-11H2,(H,16,21)
Standard InChI Key UEZDORRXWRWBHI-UHFFFAOYSA-N
SMILES C1COCCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3N=N2
Canonical SMILES C1COCCN1CCNC(=O)CN2C(=O)C3=CC=CC=C3N=N2

Introduction

Structural Characterization and Molecular Properties

Core Architecture

The benzotriazinone ring system (C₉H₆N₄O₂) forms the central scaffold, characterized by a fused bicyclic structure with three nitrogen atoms at positions 1, 2, and 3, and a ketone group at position 4 . The acetamide side chain at position 3 introduces a morpholinoethyl group (-CH₂CONH-CH₂CH₂-morpholine), where morpholine (C₄H₉NO) contributes a six-membered ring with one oxygen and one nitrogen atom .

Table 1: Molecular Properties of N¹-(2-Morpholinoethyl)-2-[4-oxo-1,2,3-benzotriazin-3(4H)-yl]acetamide

PropertyValue
Molecular FormulaC₁₇H₂₂N₆O₄
Molecular Weight398.40 g/mol
CAS Registry NumberNot yet assigned
IUPAC NameN-(2-Morpholin-4-ylethyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
SMILESO=C(NCCOC1CCNCC1)Cn2nnc3c2cccc3=O

The stereochemistry and conformational flexibility of the morpholinoethyl group may influence binding interactions in biological systems .

Synthetic Pathways and Optimization

Benzotriazinone Core Synthesis

The benzotriazinone scaffold is typically derived from isatoic anhydride (1H-benzo[d] oxazine-2,4-dione). Reaction with ammonia yields anthranilamide, which undergoes diazotization using NaNO₂/HCl to form 3-amino-1,2,3-benzotriazin-4(3H)-one . This intermediate serves as the foundation for further functionalization.

Table 2: Reaction Conditions and Yields for Key Steps

StepReagents/ConditionsYield (%)
DiazotizationNaNO₂, HCl, 0°C85–90
AlkylationMethyl chloroacetate, DMF, 100°C78
Azide Coupling2-Morpholinoethylamine, EtOAc65–70

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

The compound’s logP (calculated: 1.2–1.5) suggests moderate lipophilicity, balancing the polar morpholine ring and nonpolar benzotriazinone core. Aqueous solubility is enhanced under acidic conditions due to protonation of the morpholine nitrogen (pKa ≈ 7.4) . Stability studies indicate degradation <5% over 24 hours at pH 7.4 and 37°C .

ADME Predictions

  • Absorption: High intestinal permeability (Caco-2 Papp >10 × 10⁻⁶ cm/s) due to moderate molecular weight and hydrogen bonding capacity .

  • Metabolism: Predominant hepatic oxidation via CYP3A4, with morpholine ring hydroxylation as the primary pathway .

  • Excretion: Renal clearance accounts for 60–70% of elimination in preclinical models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator